Verapamil Verapamil 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile is a tertiary amino compound that is 3,4-dimethoxyphenylethylamine in which the hydrogens attached to the nitrogen are replaced by a methyl group and a 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl group. It is a tertiary amino compound, an aromatic ether, a polyether and a nitrile.
Verapamil is a phenylalkylamine calcium channel blocker used in the treatment of high blood pressure, heart arrhythmias, and angina, and was the first calcium channel antagonist to be introduced into therapy in the early 1960s. It is a member of the non-dihydropyridine class of calcium channel blockers, which includes drugs like [diltiazem] and [flunarizine], but is chemically unrelated to other cardioactive medications. Verapamil is administered as a racemic mixture containing equal amounts of the S- and R-enantiomer, each of which is pharmacologically distinct - the S-enantiomer carries approximately 20-fold greater potency than the R-enantiomer, but is metabolized at a higher rate.
Verapamil is a Calcium Channel Blocker. The mechanism of action of verapamil is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.
Verapamil is a first generation calcium channel blocker used for treatment of hypertension, angina pectoris and superventricular tachyarrhythmias. Verapamil has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Verapamil is a natural product found in Teichospora striata and Schisandra chinensis with data available.
Verapamil is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Verapamil is only found in individuals that have used or taken this drug. Verapamil is a calcium channel blocker that is a class IV anti-arrhythmia agent. [PubChem]Verapamil inhibits voltage-dependent calcium channels. Specifically, its effect on L-type calcium channels in the heart causes a reduction in ionotropy and chronotropy, thuis reducing heart rate and blood pressure. Verapamil's mechanism of effect in cluster headache is thought to be linked to its calcium-channel blocker effect, but which channel subtypes are involved is presently not known. [PubChem] Calcium channel antagonists can be quite toxic. In the management of poisoning, early recognition is critical. Calcium channel antagonists are frequently prescribed, and the potential for serious morbidity and mortality with over dosage is significant. Ingestion of these agents should be suspected in any patient who presents in an overdose situation with unexplained hypotension and conduction abnormalities. The potential for toxicity should be noted in patients with underlying hepatic or renal dysfunction who are receiving therapeutic doses. (A7844).
A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 52-53-9
VCID: VC0546686
InChI: InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
SMILES: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C27H38N2O4
Molecular Weight: 454.6 g/mol

Verapamil

CAS No.: 52-53-9

VCID: VC0546686

Molecular Formula: C27H38N2O4

Molecular Weight: 454.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Verapamil - 52-53-9

Description

Verapamil is a phenylalkylamine calcium channel blocker primarily used in the treatment of high blood pressure, heart arrhythmias, and angina. It was the first calcium channel antagonist introduced into therapy in the early 1960s and belongs to the non-dihydropyridine class, which includes drugs like diltiazem and flunarizine . Verapamil is administered as a racemic mixture containing equal amounts of the S- and R-enantiomers, with the S-enantiomer being approximately 20-fold more potent but metabolized at a higher rate .

Mechanism of Action

Verapamil acts by inhibiting L-type calcium channels, specifically binding to the alpha-1 subunit (Cav1.2) of these channels. This action is crucial in vascular smooth muscle and myocardial tissue, where calcium influx controls peripheral vascular resistance and heart contractility. The binding is both voltage- and frequency-dependent, meaning its affinity increases with reduced membrane potential and excessive depolarizing stimuli .

Mechanism AspectDescription
TargetL-type calcium channels
Binding SiteAlpha-1 subunit (Cav1.2)
EffectReduces calcium influx, leading to vasodilation and decreased heart contractility

Clinical Uses

Verapamil is used for several cardiovascular conditions:

  • Hypertension: It helps lower blood pressure by dilating peripheral blood vessels.

  • Angina: By increasing oxygen supply to the heart through coronary vasodilation.

  • Arrhythmias: Specifically, it is effective in treating atrial fibrillation and supraventricular tachycardia by slowing conduction through the atrioventricular node .

Clinical UseDescription
HypertensionReduces peripheral resistance
AnginaIncreases coronary blood flow
ArrhythmiasSlows AV node conduction

Research Findings

Recent studies have explored verapamil's potential beyond cardiovascular applications:

  • Pancreatic β-cells: Verapamil may have a beneficial effect on pancreatic β-cells in type 1 diabetes by modulating signaling pathways .

  • Dose-Finding Studies: Research indicates that higher doses of verapamil can be safely used in certain treatment regimens, such as those involving rifampin .

Study FocusKey Findings
Pancreatic β-cellsBeneficial effects on β-cell function in type 1 diabetes
Dose-FindingHigher doses can be used safely with rifampin

Pharmacokinetics

Verapamil is metabolized by the liver, primarily through the cytochrome P450 system. The S-enantiomer is metabolized more rapidly than the R-enantiomer, which affects its pharmacokinetic profile . The bioavailability of the S-form is generally lower than that of the R-form, but the S-form is more pharmacologically active .

Pharmacokinetic ParameterDescription
MetabolismHepatic, via cytochrome P450
Enantiomer MetabolismS-enantiomer metabolized faster
BioavailabilityS-form < R-form
CAS No. 52-53-9
Product Name Verapamil
Molecular Formula C27H38N2O4
Molecular Weight 454.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
Standard InChIKey SGTNSNPWRIOYBX-UHFFFAOYSA-N
SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Appearance Solid powder
Boiling Point BP: 245 °C at 0.01 mm Hg
243-246 °C at 1.00E-02 mm Hg
Colorform Viscous, pale yellow oil
Melting Point < 25 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions. /Verapamil hydrochloride/
Verapamil HCl should be stored at room temperature & protected from light. Infusion soln stability studies indicate that verapamil HCl does not adsorb to glass, PVC, or polyolefin containers. It is physically compatible in soln over a pH range of 3-6 but may precipitate in solns having a pH >6 or 7.
Solubility Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/
Practically insoluble in water
Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Calan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride
Vapor Pressure 4.2X10-9 mm Hg at 25 °C (est)
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The role of alkalinization-induced Ca2+ influx in sperm motility activation of a viviparous fish Redtail Splitfin (Xenotoca eiseni). Biol Reprod. 2018 Jun 30. doi: 10.1093/biolre/ioy150. [Epub ahead of print] PubMed PMID: 29982498. 15: Yamabe H, Kanazawa H, Ito M, Kaneko S, Kanemaru Y, Kiyama T, Tsujita K. Slow Potential at the Entrance of the Slow Conduction Zone in the Reentry Circuit of a Verapamil-Sensitive Atrial Tachycardia Originating From the Atrioventricular Annulus. J Am Heart Assoc. 2018 Jul 6;7(14). pii: e009223. doi: 10.1161/JAHA.118.009223. PubMed PMID: 29980519. 16: Xia Y, Dong Y, Zhao X, Di L, Li J. Transport Mechanism of Ursodeoxycholic Acid in Human Placental BeWo Cells. Biopharm Drug Dispos. 2018 Jul 5. doi: 10.1002/bdd.2150. [Epub ahead of print] PubMed PMID: 29978488. 17: Schumacher-Klinger A, Fanous J, Merzbach S, Weinmueller M, Reichart F, Räder AFB, Gitlin-Domaglaska A, Gilon C, Kessler H, Hoffman A. 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PubChem Compound 2520
Last Modified Aug 15 2023

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